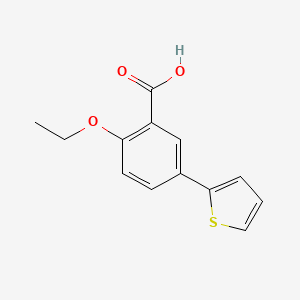

2-Ethoxy-5-thiophen-2-ylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O3S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

2-ethoxy-5-thiophen-2-ylbenzoic acid |

InChI |

InChI=1S/C13H12O3S/c1-2-16-11-6-5-9(8-10(11)13(14)15)12-4-3-7-17-12/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

LHDLEFQVQWOLRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Ethoxy-5-thiophen-2-ylbenzoic acid

Retrosynthetic analysis of this compound logically breaks down the molecule into simpler, more readily available starting materials. The key disconnection is the carbon-carbon bond between the phenyl and thiophene (B33073) rings. This suggests a powerful cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a convergent and efficient final step. This strategy would involve a halogenated benzoic acid derivative and a thiophene boronic acid, or vice versa.

Further deconstruction of the substituted benzoic acid portion points to several potential synthetic routes. The ethoxy group could be introduced via a Williamson ether synthesis on a corresponding hydroxybenzoic acid. The carboxylic acid functional group can be derived from the hydrolysis of an ester or the oxidation of an aldehyde, providing flexibility in the choice of starting materials.

Classical Synthetic Routes for Benzoic Acid and Thiophene Derivatives

Traditional synthetic methods provide a well-established foundation for preparing the necessary precursors for the synthesis of this compound.

The hydrolysis of esters is a fundamental and reliable method for obtaining carboxylic acids. This transformation can be performed under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is frequently employed due to its irreversible nature, which typically results in high yields of the carboxylate salt. masterorganicchemistry.com For instance, a substituted ethyl benzoate (B1203000) can be treated with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to furnish the desired benzoic acid. libretexts.orgsserc.org.uk

The oxidation of aldehydes to carboxylic acids is a highly efficient and widely used transformation in organic synthesis. libretexts.org A variety of oxidizing agents can accomplish this conversion, including potassium permanganate (B83412) (KMnO4), and chromic acid (CrO3). libretexts.orgchemistrysteps.com The choice of reagent is often dictated by the presence of other functional groups within the molecule. orgoreview.com For example, milder conditions might be necessary to avoid unwanted side reactions on the thiophene ring. The oxidation typically proceeds through a hydrate (B1144303) intermediate, which is formed by the addition of water to the aldehyde. orgoreview.com

Nucleophilic aromatic substitution (SNAr) offers a method for introducing substituents onto an aromatic ring, although its application in this specific synthesis might be limited. acs.org This reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack. wikipedia.orgchemistrysteps.com While it could theoretically be used to introduce the ethoxy group, other methods are often more practical for this particular substitution pattern. philadelphia.edu.jo

Modern Synthetic Approaches for Thiophene-Substituted Benzoic Acids

Contemporary synthetic methods, particularly metal-catalyzed cross-coupling reactions, have revolutionized the synthesis of biaryl compounds.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of C-C bonds between aromatic rings. nih.gov This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. nih.gov The mild reaction conditions and high functional group tolerance make it an ideal choice for the synthesis of complex molecules like this compound. nih.gov

In a representative synthesis, 2-ethoxy-5-bromobenzoic acid could be coupled with thiophene-2-boronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to afford the desired biaryl product. The Suzuki-Miyaura reaction has been successfully employed for the synthesis of various aryl-substituted benzoic acids and related structures. researchgate.net

| Reactant A | Reactant B | Catalyst | Base | Product |

| 2-Ethoxy-5-bromobenzoic acid | Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | This compound |

| Aryl Halide | Organoboron Reagent | Palladium Complex | Inorganic Base | Biaryl Compound |

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to the synthesis of complex molecules like this compound. This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. For the synthesis of the target compound, C-H activation strategies can be envisioned for the direct arylation of the 2-ethoxybenzoic acid core with a thiophene moiety.

Recent advancements in transition-metal catalysis have enabled the direct arylation of arenes. A plausible C-H activation approach for the synthesis of this compound would involve the palladium-catalyzed coupling of 2-ethoxybenzoic acid with a thiophene derivative. The carboxylic acid group can act as a directing group, facilitating the regioselective activation of the C-H bond at the 5-position.

A study on the direct C-H arylation of thiophenes demonstrated the efficacy of a phosphine-free bis(alkoxo)palladium complex at low catalyst loading for the C2 arylation of thiophenes with aryl bromides. organic-chemistry.org While this study focuses on the functionalization of the thiophene ring, the principles can be extended to the arylation of the benzoic acid moiety. The reaction typically proceeds in the presence of a base and a suitable solvent at elevated temperatures.

| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / P(o-tol)₃ | 2-Ethoxybenzoic acid, 2-Bromothiophene | K₂CO₃ | DMA | 120 | Not Reported | N/A |

| [PdCl(alkoxo)]₂ | Thiophenes, Aryl Bromides | K₂CO₃ | Toluene | 110 | High | organic-chemistry.org |

| Pd(OAc)₂ / PCy₃·HBF₄ | Benzo[b]thiophene, Aryl Iodides | Ag₂CO₃ | Toluene | RT | Good | nih.gov |

This table presents plausible and reported conditions for direct C-H arylation reactions relevant to the synthesis of the target compound. "N/A" indicates that specific data for this exact reaction is not available in the searched literature, but the conditions are based on established methodologies.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, energy efficiency, and the selection of catalysts that are both efficient and recyclable.

One of the most common methods for constructing the biaryl scaffold of the target compound is the Suzuki-Miyaura cross-coupling reaction. Traditional Suzuki couplings often employ organic solvents and palladium catalysts. "Greening up" this reaction involves several strategies. gctlc.org The use of water as a solvent is a significant step towards a more sustainable process. cdnsciencepub.comresearchgate.net Aqueous Suzuki reactions can be facilitated by the use of water-soluble ligands and phase-transfer catalysts. gctlc.orgcdnsciencepub.com

Furthermore, the development of highly active catalysts allows for a reduction in catalyst loading, which in turn minimizes the amount of heavy metal waste. Recyclable catalytic systems, such as those based on fluorous phases or solid supports, are also a key aspect of greening the synthesis. acs.org Energy efficiency can be improved by utilizing microwave irradiation, which can significantly reduce reaction times compared to conventional heating. researchgate.net

Key Green Chemistry Approaches for Synthesis:

Aqueous Media: Replacing traditional organic solvents with water. gctlc.orgcdnsciencepub.com

Catalyst Efficiency: Employing highly active catalysts to reduce loading and minimize metal waste.

Recyclable Catalysts: Utilizing catalysts that can be easily recovered and reused. acs.org

Energy Efficiency: Implementing microwave-assisted synthesis to shorten reaction times and reduce energy consumption. researchgate.net

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. This involves a systematic investigation of various parameters, including solvent, temperature, catalyst, and ligand.

The choice of solvent can significantly influence the outcome of the synthesis, particularly in cross-coupling reactions. For a Suzuki-Miyaura coupling to form the target compound, a mixture of an organic solvent and an aqueous base is typically used. The organic solvent must be capable of dissolving the organic substrates, while the aqueous phase contains the base necessary for the catalytic cycle. Common solvents include toluene, dioxane, and dimethylformamide (DMF). The reaction temperature is also a critical factor; typically, these reactions are heated to ensure a reasonable reaction rate.

| Solvent System | Temperature (°C) | Effect on Yield |

| Toluene/H₂O | 90-110 | Good for a wide range of substrates. |

| 1,4-Dioxane/H₂O | 90-100 | Often provides good to excellent yields. nih.govd-nb.info |

| DMF/H₂O | 100-120 | Can lead to higher yields but may be more difficult to remove. |

| Water (with surfactant) | 60-100 | A greener alternative, with yields dependent on the specific surfactant and catalyst system. unimib.it |

This table illustrates the general effects of different solvent and temperature regimes on Suzuki-Miyaura cross-coupling reactions.

The heart of the cross-coupling reaction is the palladium catalyst and its associated ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For the synthesis of this compound via a Suzuki coupling, a variety of palladium sources and phosphine (B1218219) ligands can be employed.

Common palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂. The choice of ligand is often critical for achieving high catalytic activity. Electron-rich and bulky phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various biaryl phosphines, are often effective.

| Palladium Source | Ligand | Base | Typical Yield Range (%) |

| Pd(PPh₃)₄ | (none added) | K₃PO₄ | 70-95 nih.govd-nb.info |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 65-90 |

| PdCl₂(dppf) | (dppf) | Na₂CO₃ | 80-98 |

This table provides examples of catalyst and ligand combinations commonly used in Suzuki-Miyaura reactions and their typical yield ranges.

Post-Synthetic Modifications of this compound

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on an already assembled molecule. rsc.orgnih.gov For this compound, several functional groups offer opportunities for PSM, allowing for the generation of a library of derivatives with potentially new properties.

The carboxylic acid group is a prime site for modification. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations can be achieved using standard organic chemistry reactions. For example, esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an amine.

The thiophene ring also presents opportunities for modification. While the thiophene core is relatively stable, it can undergo electrophilic substitution reactions, although the presence of the deactivating benzoic acid group would likely direct substitution to the 4-position of the thiophene ring. A more specific modification could involve the oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties of the molecule. rsc.org

Potential Post-Synthetic Modifications:

Carboxylic Acid:

Esterification

Amide bond formation

Reduction to an alcohol

Thiophene Ring:

Electrophilic halogenation

Oxidation of the sulfur atom rsc.org

These modifications can be used to fine-tune the biological activity or material properties of the parent compound.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy would reveal the number of distinct proton environments in the 2-Ethoxy-5-thiophen-2-ylbenzoic acid molecule, their relative ratios, and their neighboring protons through spin-spin coupling. The ethoxy group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons on both the benzoic acid and thiophene (B33073) rings would appear as distinct signals, with their chemical shifts and coupling patterns providing crucial information about their positions.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic), providing a complete carbon skeleton of the compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | 1.3 - 1.5 | Triplet |

| Ethoxy CH₂ | 4.0 - 4.2 | Quartet |

| Aromatic CH (Benzoic Acid) | 7.0 - 8.0 | Multiplet |

| Aromatic CH (Thiophene) | 7.0 - 7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethoxy CH₃ | 14 - 16 |

| Ethoxy CH₂ | 60 - 65 |

| Aromatic C (Thiophene) | 120 - 140 |

| Aromatic C (Benzoic Acid) | 110 - 160 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the ethoxy group and the coupling relationships between adjacent aromatic protons on both rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over 2-3 bonds). This would be critical for establishing the connection between the thiophene ring and the benzoic acid moiety, as well as the position of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometric (MS) Characterization

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement would allow for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₂O₃S), distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecule to break apart in a predictable manner. The analysis of these fragment ions would provide further confirmation of the compound's structure. Expected fragmentation patterns would include the loss of the ethoxy group, the carboxylic acid group, and characteristic cleavages of the thiophene and benzoic acid rings.

Infrared (IR) Spectroscopic Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-O stretch (Ether) | 1000 - 1300 |

Computational Chemistry and Theoretical Modeling of 2 Ethoxy 5 Thiophen 2 Ylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic structure, geometry, and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comsci-hub.se It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry of 2-Ethoxy-5-thiophen-2-ylbenzoic acid, which involves finding the lowest energy arrangement of its atoms. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The optimization process for this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov The resulting optimized structure provides a three-dimensional model of the molecule in its most stable energetic state. From this, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment can be calculated. The MEP map, for instance, would reveal the electrophilic and nucleophilic sites, highlighting regions prone to chemical reactions. researchgate.net

Illustrative Optimized Geometric Parameters The following table presents hypothetical, but chemically plausible, optimized geometric parameters for key structural features of this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C(thiophene)-C(benzene) | 1.48 Å | |

| C(benzene)-C(carboxyl) | 1.49 Å | |

| C(carboxyl)=O | 1.22 Å | |

| C(carboxyl)-OH | 1.35 Å | |

| C(benzene)-O(ethoxy) | 1.37 Å | |

| S-C(thiophene) | 1.72 Å | |

| Bond Angles | ||

| C-S-C (thiophene) | 92.5° | |

| C(thiophene)-C(benzene)-C | 120.1° | |

| C(benzene)-C(carboxyl)=O | 123.0° | |

| C(benzene)-O-C(ethoxy) | 118.5° | |

| Dihedral Angles | ||

| Thiophene-Benzene | 35.0° |

Ab initio methods, particularly when used in conjunction with DFT, are crucial for analyzing the molecular orbitals of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) and ethoxy-substituted benzene (B151609) rings, which act as electron-donating groups. The LUMO is likely to be distributed over the benzoic acid moiety, particularly the carboxyl group, which is an electron-accepting region. This distribution dictates the charge transfer characteristics within the molecule. researchgate.net

Illustrative Frontier Molecular Orbital Data This table provides representative energy values for the frontier orbitals and related chemical descriptors, illustrating the typical output of a quantum chemical calculation.

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.10 |

| Ionization Potential | IP | 6.25 |

| Electron Affinity | EA | 2.15 |

| Chemical Hardness | η | 2.05 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations are used to explore the conformational space of flexible molecules like this compound.

This compound possesses significant conformational flexibility due to several rotatable single bonds: the bond connecting the thiophene and benzene rings, the bond between the benzene ring and the carboxyl group, and the bonds within the ethoxy group. MD simulations can model the rotation around these bonds, revealing the different stable conformations (conformers) and the energy barriers that separate them. nih.gov

Studies on similar bi-aryl systems show that the rotational barrier between aromatic rings can be relatively low, allowing for significant torsional fluctuation at room temperature. researchgate.net The analysis for this compound would likely reveal that planar or near-planar arrangements between the thiophene and benzene rings are energetically unfavorable due to steric hindrance, while twisted conformations are more stable. The rotation of the ethoxy and carboxylic acid groups also contributes to a complex potential energy surface with multiple local minima.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com MD simulations can explicitly model solvent molecules (e.g., water, ethanol, DMSO) around this compound to study these interactions. The polar carboxylic acid group is expected to form strong hydrogen bonds with polar solvents, which could stabilize certain conformations over others. mdpi.com

For example, in a polar protic solvent like ethanol, hydrogen bonding to the carboxyl group might favor a conformation where this group is more exposed to the solvent. In contrast, in a non-polar solvent like toluene, intramolecular interactions might play a more significant role, potentially favoring more compact conformations. These simulations provide a realistic picture of the molecule's structure and dynamics in solution. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure. researchgate.net

Nuclear Magnetic Resonance (NMR): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. sci-hub.se These predictions are invaluable for assigning the peaks in experimental spectra. For this compound, calculations would provide distinct chemical shifts for the protons and carbons of the thiophene, benzene, ethoxy, and carboxyl groups.

Infrared (IR): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This analysis helps in identifying the characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the ether and acid, and various aromatic C-H and C=C stretching and bending modes. mdpi.com

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). sci-hub.se This method calculates the energies of electronic transitions from the ground state to various excited states. The results, typically presented as oscillator strengths versus wavelength, can predict the absorption maxima (λmax). For this molecule, the predicted spectrum would likely show strong absorptions corresponding to π-to-π* transitions within the conjugated system formed by the thiophene and benzene rings. nih.gov

Illustrative Predicted Spectroscopic Data The following table shows representative predicted values for key spectroscopic features of this compound.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (δ, ppm) | Thiophene Protons: 7.1-7.6 |

| Benzene Protons: 7.0-8.0 | ||

| Carboxyl Proton: ~13.0 | ||

| Ethoxy -CH2-: ~4.1 | ||

| Ethoxy -CH3: ~1.4 | ||

| 13C NMR | Chemical Shift (δ, ppm) | C=O (carboxyl): ~168 |

| Aromatic Carbons: 115-145 | ||

| Ethoxy -CH2-: ~64 | ||

| Ethoxy -CH3: ~15 | ||

| IR | Vibrational Frequency (cm-1) | O-H stretch (broad): 2500-3300 |

| C=O stretch: ~1700 | ||

| C=C aromatic stretch: 1450-1600 | ||

| C-O stretch: 1250-1300 |

| UV-Vis | Absorption Maximum (λmax) | ~310 nm (π → π*) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govlaccei.org For a class of compounds including this compound, QSAR can be employed to predict the activity of novel derivatives and guide the design of molecules with enhanced biological potentials.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound, a wide array of descriptors would be calculated from its 2D and 3D structures. These descriptors fall into several categories, each capturing distinct molecular properties.

The selection process is critical to avoid redundancy and overfitting of the model. nih.gov Algorithms are typically used to choose a subset of descriptors that have a high correlation with the biological activity but a low correlation with each other.

Table 1: Representative Classes of Molecular Descriptors for QSAR

| Descriptor Class | Examples | Description |

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Encodes the atomic arrangement and bonding patterns within the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D spatial arrangement of atoms. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Derived from quantum mechanical calculations, describing electronic properties. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area | Represents key properties related to a molecule's pharmacokinetic behavior. |

Once descriptors are calculated and selected, predictive models are developed to correlate these descriptors with a specific non-clinical biological endpoint, such as the inhibition constant (IC50) against a particular enzyme. laccei.org Various machine learning and statistical methods can be employed for this purpose.

A common method is Multiple Linear Regression (MLR), which generates a linear equation relating the biological activity to the most relevant descriptors. laccei.orgnih.gov The statistical quality and predictive power of the resulting QSAR model are evaluated through rigorous validation techniques, including internal validation (cross-validation) and external validation using a separate test set of compounds. laccei.org

Table 2: Statistical Parameters for Evaluating QSAR Model Performance

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | A measure of the model's internal predictive ability, typically calculated using leave-one-out cross-validation. | > 0.5 |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| s (Standard Error of Estimate) | Indicates the absolute error of the model's predictions. | Low value |

For instance, a hypothetical QSAR model for a series of thiophene derivatives might take the form: pIC50 = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)*

This equation would allow for the theoretical prediction of the biological potential of this compound and its analogues.

Molecular Docking Studies with Relevant Protein Targets (Theoretical Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is particularly useful for predicting the interaction between a small molecule ligand, such as this compound, and a protein receptor's binding site. nih.gov This method provides insights into the binding affinity and the specific molecular interactions that stabilize the complex.

Based on the activities of structurally related thiophene compounds, several protein targets could be relevant for theoretical docking studies of this compound. nih.govnih.govresearchgate.netresearchgate.net The docking process involves placing the ligand into the protein's active site in various conformations and orientations and scoring each pose based on a scoring function that estimates the binding energy. researchgate.net

The results of a docking study can reveal key theoretical binding modes:

Hydrogen Bonds: The carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues (e.g., Arginine, Asparagine, Serine) in a protein's active site.

Hydrophobic Interactions: The thiophene and phenyl rings, along with the ethoxy group, can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: The aromatic thiophene and phenyl rings can form π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 3: Potential Protein Targets and Key Interacting Residues for Thiophene Derivatives

| Potential Protein Target | PDB ID (Example) | Key Residue Interactions Observed in Related Compounds |

| BCL-2 Family Proteins | 2W3L | Hydrophobic interactions, hydrogen bonds with backbone atoms. nih.gov |

| Cruzain | 3KKU | Dipole-dipole interactions with Glycine residues in S1 and S2 subsites. researchgate.net |

| Cannabinoid Receptor 1 (CB1) | 5TGZ | Interactions within the receptor's binding pocket. researchgate.net |

| 5-Lipoxygenase (5-LOX) | 3V99 | Interactions with the enzyme's catalytic iron atom and surrounding residues. laccei.org |

Reaction Pathway Energetics and Transition State Analysis for Synthesis

Computational chemistry offers powerful tools for investigating the mechanisms and energetics of chemical reactions. For the synthesis of this compound, theoretical methods like Density Functional Theory (DFT) can be used to model plausible reaction pathways. A likely synthetic route would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the C-C bond between the thiophene and benzene rings.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction pathway can be constructed. This profile helps in understanding the reaction's feasibility and identifying the rate-determining step.

Transition state analysis is a crucial component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy (the activation energy) is essential for predicting reaction rates. Computational analysis can also verify a true transition state by identifying a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Table 4: Illustrative Data from a Theoretical Reaction Pathway Analysis

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., a boronic acid and a halide) | 0.0 (Reference) |

| Pre-reaction Complex | Reactants associated before the key step | -5.2 |

| Transition State 1 (TS1) | Energy barrier for the rate-determining step (e.g., oxidative addition) | +21.5 |

| Intermediate | A stable species formed during the reaction | -12.8 |

| Transition State 2 (TS2) | Energy barrier for a subsequent step (e.g., reductive elimination) | +15.3 |

| Products | Final coupled molecule | -25.0 |

This type of analysis can guide the optimization of reaction conditions (e.g., temperature, catalyst choice, solvent) to improve the yield and efficiency of the synthesis of this compound.

Mechanistic Investigations of Biological Interactions in Vitro and Preclinical Models Non Clinical Focus

Identification of Molecular Targets and Binding Modes (In Vitro)

To understand the biological effects of a compound, the first step is to identify its molecular targets. This involves a series of in vitro experiments designed to pinpoint which proteins, enzymes, or receptors the compound interacts with and to characterize the nature of this interaction.

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays are crucial for determining if a compound can block the activity of specific enzymes. For a compound with a structure suggestive of anti-inflammatory properties, enzymes such as Cyclooxygenase-2 (COX-2) or Phosphodiesterase-5 (PDE5) would be logical targets to investigate.

Hypothetical Enzyme Inhibition Data for 2-Ethoxy-5-thiophen-2-ylbenzoic acid:

| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Kinetic Parameters (Kᵢ, kₒₙ, kₒբբ) |

|---|---|---|---|

| COX-2 | Data not available | Data not available | Data not available |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Kinetic characterization would further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide values for the inhibition constant (Kᵢ), and the association (kₒₙ) and dissociation (kₒբբ) rate constants.

Receptor Binding Studies and Selectivity Profiling

Receptor binding assays are used to determine if a compound binds to specific cellular receptors. A selectivity profile is then generated by testing the compound against a panel of different receptors to assess its specificity. This is critical for predicting potential therapeutic effects and off-target side effects. No such studies have been published for this compound.

Protein-Ligand Interaction Analysis

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the binding affinity, kinetics, and thermodynamics of the interaction between a compound (ligand) and its protein target.

Hypothetical Protein-Ligand Interaction Data for this compound:

| Target Protein | Binding Affinity (K₋ᴅ) | Association Rate (kₐ) | Dissociation Rate (k₋ᴅ) | Thermodynamic Parameters (ΔH, ΔS) |

|---|

K₋ᴅ (dissociation constant) is a measure of binding affinity.

Cellular Pathway Modulation Studies (In Vitro Cell Models)

Once a molecular target is identified, the next step is to investigate how the compound's interaction with that target affects cellular signaling pathways.

Investigation of Signal Transduction Pathways

Signal transduction pathways, such as the ERK/MAPK pathway, are common targets for therapeutic intervention. Studies would involve treating cultured cells with the compound and measuring the phosphorylation status or activity of key proteins in the pathway. There is currently no published research on the effects of this compound on any signal transduction pathways.

Gene Expression Profiling (Transcriptomics) in Response to Compound Treatment

Transcriptomics, often using techniques like RNA sequencing, provides a global view of how a compound alters gene expression in cells. This can reveal the broader cellular response to the compound and help to identify novel mechanisms of action or potential toxicities. No gene expression profiling data is available for cells treated with this compound.

Proteomic Investigations of Cellular Response

While direct proteomic studies specifically on this compound are not extensively detailed in the available literature, related research on similar compounds provides insights into potential mechanisms. For instance, studies on other benzoic acid derivatives have explored their interaction with various proteins. One such area of investigation involves the covalent modification of proteins by metabolites. For example, the acyl glucuronide metabolites of some benzoic acid derivatives have been shown to covalently bind to plasma proteins. This type of interaction can influence the compound's distribution and persistence in the body. nih.gov

Furthermore, research into structurally related compounds that interact with key signaling pathways offers a glimpse into the potential proteomic impact. For example, investigations into compounds affecting the arachidonic acid pathway have identified interactions with enzymes like 5-lipoxygenase and cyclooxygenase-2. These interactions can lead to the production of potent lipid autacoids that regulate endothelial cell function. nih.gov Such findings suggest that a proteomic approach to studying this compound could reveal interactions with a range of cellular proteins, influencing various signaling cascades.

The table below summarizes potential protein interactions based on studies of related compounds.

| Protein Target Class | Specific Example | Potential Effect | Reference |

|---|---|---|---|

| Plasma Proteins | General Plasma Proteins | Covalent modification by metabolites, potentially altering pharmacokinetics. | nih.gov |

| Enzymes in Arachidonic Acid Pathway | 5-lipoxygenase, Cyclooxygenase-2 | Modulation of inflammatory and angiogenic pathways. | nih.gov |

Cell-Based Assays for Mechanistic Elucidation (In Vitro, e.g., cell cycle analysis, apoptosis pathway analysis, not for efficacy/toxicity screening)

Cell-based assays are crucial for understanding the molecular mechanisms by which a compound exerts its effects. While specific cell cycle or apoptosis pathway analyses for this compound are not prominently documented, studies on analogous structures provide a framework for potential mechanisms. For instance, derivatives of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been investigated for their effects on neuronal cells. mdpi.com These studies often employ a battery of in vitro assays to assess cytotoxicity and mutagenicity, which are foundational to understanding a compound's interaction with cellular machinery. mdpi.com For example, the absence of hepatocytotoxicity and neurocytotoxicity at high concentrations, as well as a lack of mutagenicity, suggests a favorable interaction profile at the cellular level for some of these related compounds. mdpi.com

Further mechanistic insights can be gleaned from studies on compounds that modulate specific cellular signaling pathways. For instance, research on inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR2) pathway has utilized human umbilical vein endothelial cells (HUVECs) to dissect the signaling cascade. nih.gov In these assays, the phosphorylation of VEGFR2 and downstream kinases like ERK and Akt are measured to understand how a compound influences endothelial cell tubulogenesis, a key process in angiogenesis. nih.gov

The table below outlines potential cell-based assays and the mechanistic insights they could provide for this compound, based on research into similar compounds.

| Assay Type | Cell Line Example | Mechanistic Insight | Reference |

|---|---|---|---|

| Cytotoxicity Assays | Hepatocytes, Neuronal Cells | Assessment of potential for cell damage and viability. | mdpi.com |

| Mutagenicity Assays (e.g., Ames test) | Bacterial Strains (e.g., Salmonella typhimurium) | Evaluation of the potential to induce genetic mutations. | mdpi.com |

| Kinase Phosphorylation Assays | Human Umbilical Vein Endothelial Cells (HUVECs) | Determination of effects on specific signaling pathways (e.g., VEGFR2). | nih.gov |

| Endothelial Cell Tubulogenesis Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Understanding the impact on the formation of capillary-like structures. | nih.gov |

Exploratory Preclinical In Vivo Studies in Animal Models for Mechanistic Insights (e.g., target engagement, pathway modulation, not efficacy/safety)

Furthermore, animal models are instrumental in demonstrating the in vivo relevance of mechanisms identified in vitro. For instance, the pro-angiogenic effects of a compound identified in cell-based assays can be confirmed in vivo using models like the sponge implantation assay in mice. nih.gov In such studies, the growth of blood vessels into a polyacetal sponge is measured, and the role of a specific receptor, like VEGFR2, can be confirmed by co-administration of a receptor inhibitor. nih.gov Similarly, the analgesic and anticonvulsant properties of thiophene (B33073) derivatives have been explored in various mouse models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, as well as models of tonic and neuropathic pain. mdpi.com These studies can suggest a plausible mechanism of action, such as interaction with neuronal voltage-sensitive sodium channels. mdpi.com

The table below details examples of exploratory in vivo studies and the mechanistic insights they can offer, based on research into analogous compounds.

| Animal Model | Study Type | Mechanistic Insight | Reference |

|---|---|---|---|

| Rat | Metabolism and Disposition Studies | Identification of major in vivo metabolites and their distribution. | nih.gov |

| Mouse | Sponge Implantation Assay | In vivo confirmation of pro-angiogenic effects and target engagement (e.g., VEGFR2). | nih.gov |

| Mouse | Seizure Models (MES, scPTZ) | Investigation of anticonvulsant activity and potential neuronal targets. | mdpi.com |

| Mouse | Pain Models (Formalin Test, Neuropathic Pain) | Elucidation of analgesic mechanisms and pathways. | mdpi.com |

Compound Names Mentioned:

Structure Activity Relationship Sar Studies of 2 Ethoxy 5 Thiophen 2 Ylbenzoic Acid Analogues

Systematic Modification of the Thiophene (B33073) Moiety

The thiophene ring is a versatile pharmacophore in drug discovery, recognized for its electron-rich nature and its ability to serve as a bioisosteric replacement for phenyl rings. nih.gov Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Modifications to this moiety, either by altering substitution patterns or by replacing it with other heterocyclic systems, can profoundly impact the compound's biological profile.

The substitution pattern on the thiophene ring of 2-Ethoxy-5-thiophen-2-ylbenzoic acid analogues is crucial for modulating biological activity. The introduction of various substituents at different positions on the thiophene ring can alter the molecule's electronic properties, steric profile, and lipophilicity, thereby influencing its interaction with biological targets.

Research on related thiophene-containing compounds has demonstrated that the position and nature of substituents are key determinants of activity. For instance, in a series of thiophene-2-carboxamide derivatives, compounds substituted with a methoxy (B1213986) group on an adjacent aryl ring showed potent inhibition against various bacterial strains. nih.gov This suggests that electron-donating groups can enhance activity. SAR studies on other thiophene derivatives indicate that hydrophobic groups, such as trifluoromethoxy or t-butyl moieties, can engage in hydrophobic interactions with specific amino acid residues (e.g., Leucine) in a target's binding pocket, with the more lipophilic trifluoromethoxy group showing greater activity. nih.gov

The following table summarizes the general effects of thiophene substitution on the activity of analogous compounds.

| Substitution Position | Substituent Type | General Impact on Activity | Rationale |

| Thiophene C5 | Alkyl groups | Variable; can increase or decrease activity depending on target | Steric hindrance or hydrophobic interactions |

| Thiophene C4/C3 | Electron-donating groups (e.g., -OCH3) | Generally enhances activity | Increases electron density, may improve binding |

| Thiophene C4/C3 | Electron-withdrawing groups (e.g., -Cl) | Variable; can be beneficial or detrimental | Alters electronic profile and potential for halogen bonding |

Bioisosteric replacement of the thiophene ring with other five-membered heterocycles is a common strategy to improve physicochemical properties and biological activity. cambridgemedchemconsulting.com Pyrazole (B372694) and oxadiazole are frequently employed as thiophene bioisosteres.

Oxadiazole: Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are often used as bioisosteres for ester and amide groups due to their resistance to hydrolysis. researchgate.netnih.govscispace.com When used to replace a thiophene or phenyl ring, they introduce heteroatoms that can increase polarity and reduce metabolic susceptibility. cambridgemedchemconsulting.comnih.gov For example, 1,3,4-oxadiazoles generally exhibit significantly lower lipophilicity compared to their 1,2,4-oxadiazole (B8745197) counterparts, which can lead to improved metabolic stability and aqueous solubility. acs.org The introduction of an oxadiazole ring in place of thiophene can thus be a strategy to enhance the "drug-like" properties of the parent compound. nih.gov

The table below compares the properties of these common heterocyclic bioisosteres.

| Heterocycle | Key Features | Potential Advantages of Replacement |

| Thiophene | Aromatic, electron-rich sulfur heterocycle. Can act as a phenyl bioisostere. nih.gov | Baseline scaffold |

| Pyrazole | Contains two adjacent nitrogen atoms. Can act as H-bond donor/acceptor. orientjchem.org | Can introduce new H-bonding interactions, potentially improving potency and selectivity. nih.gov |

| Oxadiazole | Contains one oxygen and two nitrogen atoms. Resistant to hydrolysis. nih.govscispace.com | Can improve metabolic stability, increase polarity, and enhance pharmacokinetic profile. nih.govacs.org |

Derivatization and Functionalization of the Benzoic Acid Core

The benzoic acid core is another key component for modification. Alterations to the carboxylic acid group or substitution on the phenyl ring can significantly affect the molecule's acidity, solubility, and ability to interact with target receptors.

The carboxylic acid group is a critical functional group, often involved in key hydrogen bonding interactions with biological targets. However, its acidic nature can lead to poor oral bioavailability. Esterification, the conversion of the carboxylic acid to an ester, is a common prodrug strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and improving membrane permeability. iajpr.com

While this modification can enhance pharmacokinetics, it may also impact intrinsic activity. In some cases, ester analogues have shown comparable or even improved potency compared to their parent carboxylic acids, suggesting the ester may adopt a similar binding mode or that the carboxylic acid is not essential for binding. nih.gov However, in other instances, the free carboxylate is essential for activity, and its esterification leads to a significant loss of potency. nih.gov The success of this strategy is highly dependent on the specific biological target and the presence of esterases in the target tissue to hydrolyze the ester back to the active carboxylic acid form. researchgate.net

| Modification | Example | Rationale | Potential Outcome |

| Esterification | Methyl or Ethyl Ester | Increase lipophilicity, mask polarity | Improved oral absorption; activity depends on target's tolerance for modification and in vivo hydrolysis to the acid. iajpr.comnih.gov |

Adding substituents to the phenyl ring of the benzoic acid core is a fundamental strategy for exploring SAR. The nature, position, and size of these substituents can influence the molecule's electronic environment, conformation, and steric properties.

Halogens: The introduction of halogen atoms (F, Cl, Br, I) can modulate a compound's activity through various mechanisms. Their electron-withdrawing nature alters the acidity of the carboxylic acid and the electron density of the phenyl ring. Furthermore, halogens can participate in specific interactions, such as halogen bonding, with the target protein. Positional isomers of halogenated analogues often exhibit different activities; for example, studies on disubstituted analogues have shown that substitution at the 3- and 4-positions of the phenyl ring can be more favorable than at the 2- and 4-positions, possibly due to steric effects. nih.gov

The table below summarizes the effects of different substituent types on the phenyl ring.

| Substituent Type | Position | General Impact on Activity | Rationale |

| Halogen (e.g., F, Cl) | 3,4-positions | Often favorable | Can enhance binding through electronic effects or halogen bonding; avoids steric clashes. nih.gov |

| Alkoxy (e.g., -OCH3) | 2-position | Can be detrimental | May cause steric hindrance or unfavorable electronic effects. mdpi.comnih.gov |

| Alkoxy (e.g., -OCH3) | 3,4,5-positions | Variable | Can provide additional hydrogen bond acceptor points and modulate lipophilicity. conicet.gov.ar |

Alterations of the Ethoxy Group

The 2-ethoxy group on the benzoic acid ring plays a significant role in orienting the other parts of the molecule and can contribute to binding affinity. Altering this group, for instance by changing the alkyl chain length (e.g., from ethoxy to methoxy or propoxy) or by replacing it with other functional groups, can provide valuable SAR insights.

Modifying the length or branching of the alkoxy chain affects the steric bulk and lipophilicity in the immediate vicinity of the carboxylic acid. A shorter chain like methoxy might be preferred if the binding pocket is sterically constrained, while a longer or bulkier chain could potentially access additional hydrophobic pockets. Studies on related benzoic acid derivatives have shown that the presence and nature of 2-alkoxy substituents can significantly influence biological activity. For example, in one study, a hydroxyl group at the 2-position had a strong positive effect, while a methoxy group at the same position had a negative effect, highlighting the sensitivity of this position to substitution. mdpi.comnih.gov This suggests that the 2-ethoxy group in the parent compound likely plays a crucial role, and any modification must be carefully considered in the context of the target's binding site topology.

Positional Isomerism and its Impact on Biological Interactions

The position of the ethoxy group on the benzoic acid ring is a critical factor that dramatically influences the molecule's three-dimensional shape and its ability to interact with biological targets. The biological activity of positional isomers, where the ethoxy group is moved to the 3- or 4-position of the benzoic acid ring, has been compared to the parent 2-ethoxy compound.

Studies on related benzoic acid derivatives have shown that the location of such substituents can significantly alter the orientation of the molecule within a binding site. An ortho-substituent, such as the ethoxy group in the parent compound, can force the carboxylic acid group to adopt a specific conformation, which may be crucial for binding. Moving the substituent to the meta or para position would result in a different spatial arrangement of the key functional groups, likely leading to a significant change, and often a reduction, in biological activity.

| Compound | Position of Ethoxy Group | Expected Conformation | Hypothesized Biological Activity |

| 2 (Parent) | 2- (ortho) | Twisted conformation of COOH | Optimal for binding |

| 11 | 3- (meta) | Less constrained COOH | Reduced activity |

| 12 | 4- (para) | Planar conformation possible | Significantly reduced or abolished activity |

| Note: The hypothesized activities are based on established principles of positional isomerism in drug design, as direct comparative studies on these specific isomers are not publicly available. |

Computational Approaches to SAR Prediction and Optimization

In the absence of extensive empirical data, computational modeling serves as a powerful tool for predicting the SAR of novel analogues and for guiding the optimization of lead compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to build predictive models and to visualize the potential interactions of the compounds with their biological targets.

QSAR models can be developed using a training set of molecules with known activities to establish a mathematical relationship between the physicochemical properties of the molecules and their biological response. These models can then be used to predict the activity of newly designed, untested analogues.

Molecular docking simulations can provide insights into the binding mode of this compound and its analogues within the active site of a target protein. These simulations can help to rationalize the observed SAR and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. This information is invaluable for the rational design of new analogues with improved potency and selectivity. For instance, docking studies might reveal that a larger alkoxy group at the 2-position clashes with a residue in the binding pocket, explaining a decrease in activity, or that a heteroatom-containing substituent can form a favorable interaction, suggesting a path for optimization.

Exploratory Applications in Advanced Materials and Chemical Probes Non Clinical

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

While specific, large-scale synthetic applications of 2-Ethoxy-5-thiophen-2-ylbenzoic acid are not extensively documented in publicly available literature, its structural components suggest a significant role as a versatile intermediate in the synthesis of more complex molecules. Thiophene (B33073) and its derivatives are well-established building blocks in medicinal and materials chemistry. journalwjarr.comresearchgate.net The carboxylic acid and ethoxy groups on the phenyl ring of this compound offer multiple reaction sites for further functionalization.

The synthesis of related thiophene-containing benzoic acid derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the carbon-carbon bond between the phenyl and thiophene rings. nih.govfrontiersin.org For instance, a bromo-substituted ethoxybenzoic acid could be coupled with a thiophene-boronic acid derivative, or vice-versa. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, paving the way for the construction of a diverse library of compounds.

The general synthetic utility of thiophene derivatives is vast, serving as precursors in the creation of pharmaceuticals and electroactive polymers. journalwjarr.com The presence of both donor (ethoxy) and acceptor (carboxylic acid) groups on the phenyl ring, coupled with the electron-rich thiophene moiety, makes this compound a potentially valuable scaffold for creating molecules with tailored electronic and biological properties.

| Functional Group | Potential Reaction | Resulting Structure | Application Area |

|---|---|---|---|

| Carboxylic Acid | Esterification | Ester derivative | Pro-drugs, organic electronics |

| Carboxylic Acid | Amidation | Amide derivative | Biologically active molecules |

| Thiophene Ring | Electrophilic Substitution | Substituted thiophene | Fine-tuning electronic properties |

| Aromatic Rings | Further Cross-Coupling | Extended conjugated systems | Organic semiconductors, dyes |

Potential in Organic Electronics and Optoelectronic Devices (Theoretical Considerations)

Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent charge transport and photophysical properties. While direct experimental data for this compound is scarce, its structure allows for theoretical postulations regarding its potential in this arena.

The charge transport characteristics of organic materials are fundamental to their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiophene ring, being an electron-rich aromatic system, facilitates π-π stacking in the solid state, which is crucial for efficient charge hopping between molecules. The planarity of the thiophene ring contributes to ordered molecular packing, a key factor for high charge carrier mobility.

Many thiophene derivatives exhibit interesting luminescent and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The extended π-conjugation provided by the linked aromatic rings in this compound is a prerequisite for fluorescence.

The photophysical properties of such molecules, including their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are highly dependent on their chemical structure. nih.gov The electronic nature of the ethoxy and carboxylic acid substituents can influence the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the emission color and efficiency. For instance, lanthanide complexes with thiophenedicarboxylic acid have been shown to exhibit luminescence, indicating the potential of the thiophene moiety to participate in light-emitting processes. researchgate.net While specific data for this compound is not available, the general principles of molecular design for fluorescent materials suggest that it could be a valuable core structure.

| Structural Feature | Electronic Influence | Potential Application |

|---|---|---|

| Thiophene Ring | π-conjugation, electron-rich | Charge transport pathway, luminescence |

| Ethoxy Group | Electron-donating | HOMO energy level tuning |

| Carboxylic Acid Group | Electron-withdrawing | LUMO energy level tuning, anchoring group |

Utilization as Chemical Probes for Biological Systems (Mechanistic Tools)

Thiophene derivatives have been explored as scaffolds for the development of chemical probes to study biological systems. nih.gov These probes are designed to interact with specific biological targets, such as proteins or nucleic acids, and report on these interactions through a measurable signal, often fluorescence.

The structure of this compound contains features that could be exploited in the design of such probes. The carboxylic acid group can be used to attach the molecule to other functionalities, such as a reactive group for covalent labeling of a target protein or a fluorescent reporter group. The thiophene and phenyl rings provide a rigid scaffold that can be further functionalized to achieve specific binding affinities and selectivities.

For example, thiophene-based compounds have been identified as inhibitors of certain enzymes, where the thiophene ring plays a crucial role in binding to the active site. nih.gov By modifying the substituents on the thiophene and phenyl rings of this compound, it is conceivable to develop selective ligands for various biological targets. The inherent, albeit likely weak, fluorescence of the core structure could potentially be modulated upon binding, providing a basis for a "turn-on" or "turn-off" fluorescent probe.

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. Thiophene-containing molecules can act as effective ligands due to the presence of the sulfur heteroatom, which can coordinate to a metal center. wikipedia.org The carboxylic acid group of this compound provides a strong binding site for a wide range of metal ions.

The combination of the thiophene and carboxylic acid functionalities allows for the formation of stable metal complexes. nih.govacs.org The ethoxy group can sterically and electronically influence the coordination environment around the metal center. Such thiophene-based ligands have been used to create complexes with interesting magnetic, luminescent, and catalytic properties. researchgate.netresearchgate.net

Advanced Methodological Approaches in 2 Ethoxy 5 Thiophen 2 Ylbenzoic Acid Research

High-Throughput Screening Methodologies for Library Synthesis and Initial Assessment

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. In the investigation of "2-Ethoxy-5-thiophen-2-ylbenzoic acid" and its analogs, HTS plays a pivotal role in the initial identification of promising lead compounds.

The process typically begins with the creation of a focused library of related molecules. This is often achieved through combinatorial chemistry, where diverse building blocks are systematically combined to generate a large number of structural variants. For instance, variations of the ethoxy group, substitutions on the thiophene (B33073) ring, and different linkages between the two moieties can be explored.

Once a library is synthesized, it is subjected to automated HTS assays. These assays are designed to measure a specific biological response, such as the inhibition of a particular enzyme or the modulation of a cellular pathway. For thiophene-containing compounds, which have shown potential as anti-inflammatory agents, a common HTS target is the cyclooxygenase (COX) enzyme. sigmaaldrich.comnih.gov

An illustrative HTS workflow for a library of compounds related to "this compound" might involve the following steps:

Library Preparation: A diverse set of analogs is synthesized and arrayed in microtiter plates.

Assay Miniaturization: The biological assay is scaled down to a small volume to conserve reagents and allow for automation.

Robotic Screening: Automated liquid handlers dispense the compounds into the assay plates, followed by the addition of reagents and the target biomolecule.

Data Acquisition: A plate reader measures the output of the assay, such as fluorescence or absorbance, which is indicative of the compound's activity.

Hit Identification: Compounds that exhibit a response above a certain threshold are identified as "hits" for further investigation.

The data generated from an HTS campaign can be substantial. Below is a representative data table illustrating the type of results that might be obtained from a primary screen of a library of thiophene-benzoic acid derivatives against a target like COX-2.

| Compound ID | Structure | Concentration (µM) | % Inhibition of COX-2 |

| ETB-001 | This compound | 10 | 65 |

| ETB-002 | 2-Methoxy-5-thiophen-2-ylbenzoic acid | 10 | 58 |

| ETB-003 | 2-Ethoxy-5-(5-chlorothiophen-2-yl)benzoic acid | 10 | 78 |

| ETB-004 | 2-Ethoxy-4-thiophen-2-ylbenzoic acid | 10 | 32 |

Chemoinformatics and Data Mining in Related Chemical Spaces

Chemoinformatics involves the use of computational methods to analyze and interpret chemical data. In the context of "this compound," chemoinformatic approaches are invaluable for navigating the vast chemical space of related molecules and for prioritizing synthetic and screening efforts.

One of the key applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By analyzing a dataset of compounds with known activities, these models can predict the activity of new, untested molecules.

For a series of thiophene-containing compounds, a QSAR study might identify key molecular descriptors that correlate with their inhibitory activity against a particular target. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Data mining of large chemical databases is another important chemoinformatic tool. By searching for compounds with similar structural features to "this compound," researchers can identify existing molecules with known biological activities, potentially providing insights into the target compound's mechanism of action or potential off-target effects.

A hypothetical chemoinformatic analysis of a set of thiophene-benzoic acid derivatives might yield the following insights, which can be summarized in a data table:

| Descriptor | Correlation with Activity | Implication for "this compound" |

| LogP | Positive | The ethoxy group may contribute favorably to activity through increased lipophilicity. |

| Thiophene Ring Substitution | Electron-withdrawing groups at the 5-position enhance activity. | Suggests that modifications to the thiophene ring could further optimize the compound's potency. |

| Benzoic Acid pKa | Negative | A lower pKa may be beneficial for interaction with the target's active site. |

Automation in Organic Synthesis and Purification

The synthesis and purification of individual compounds can be a time-consuming and labor-intensive process. Automation in organic synthesis has emerged as a powerful strategy to accelerate this workflow, enabling the rapid production of compound libraries and the efficient optimization of reaction conditions.

Automated synthesis platforms can perform a wide range of chemical reactions, including those relevant to the synthesis of "this compound," such as Suzuki-Miyaura cross-coupling reactions to form the biaryl linkage. nih.gov These systems typically consist of robotic arms, liquid handlers, and reaction modules that can be programmed to execute a predefined synthetic sequence. nih.govgoogle.com

The benefits of automated synthesis include:

Increased Throughput: Multiple reactions can be run in parallel, significantly increasing the number of compounds that can be synthesized in a given time.

Improved Reproducibility: Automation minimizes human error, leading to more consistent and reliable results.

Facilitated Optimization: Reaction parameters such as temperature, reaction time, and reagent stoichiometry can be systematically varied to identify the optimal conditions for a particular transformation.

Following synthesis, automated purification systems, often based on high-performance liquid chromatography (HPLC), can be used to isolate the desired products in high purity. A typical automated synthesis and purification workflow for a derivative of "this compound" is outlined below.

| Step | Action | Parameters |

| 1. Reagent Dispensing | Robotic arm dispenses starting materials and reagents into reaction vials. | Precise volumes and concentrations. |

| 2. Reaction | Vials are heated and stirred in a reaction block. | Temperature: 80°C; Time: 12 hours. |

| 3. Quenching | The reaction is stopped by the addition of a quenching agent. | Automated liquid handling. |

| 4. Purification | The crude product is injected onto an HPLC system. | Gradient elution with automated fraction collection. |

| 5. Analysis | The purity of the collected fractions is assessed by LC-MS. | Automated data analysis. |

Biophysical Techniques for Molecular Interaction Analysis

Understanding how a small molecule interacts with its biological target is crucial for drug development. Biophysical techniques provide detailed, quantitative information about these interactions, including binding affinity, kinetics, and thermodynamics. nih.gov

For a compound like "this compound," several biophysical methods can be employed to characterize its binding to a target protein, such as an enzyme implicated in an inflammatory pathway.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a small molecule (the analyte) to a protein that is immobilized on a sensor chip. semanticscholar.org It provides real-time data on the association and dissociation rates of the binding event, from which the binding affinity (KD) can be calculated. semanticscholar.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.gov This allows for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the protein-ligand complex, including the specific amino acid residues that are involved in the binding interaction.

The data obtained from these techniques are essential for structure-activity relationship (SAR) studies, where the goal is to understand how changes in the chemical structure of a compound affect its binding to the target. A representative table of biophysical data for a series of inhibitors is shown below.

| Compound | Target | Technique | KD (nM) | kon (M-1s-1) | koff (s-1) |

| ETB-001 | COX-2 | SPR | 150 | 2.5 x 104 | 3.8 x 10-3 |

| ETB-003 | COX-2 | SPR | 50 | 5.2 x 104 | 2.6 x 10-3 |

| Reference Inhibitor | COX-2 | SPR | 25 | 8.0 x 104 | 2.0 x 10-3 |

Microfluidic Platforms for Reaction Optimization and Analysis

Microfluidics, often referred to as "lab-on-a-chip" technology, involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.gov This technology offers several advantages for chemical synthesis and analysis, including rapid reaction times, reduced reagent consumption, and precise control over reaction conditions.

In the context of research on "this compound," microfluidic platforms can be used for:

Reaction Optimization: The small scale of microfluidic reactors allows for the rapid screening of a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to quickly identify the optimal conditions for a synthesis.

Kinetic Studies: The precise control over mixing and reaction times in microfluidic systems enables detailed kinetic studies of chemical reactions.

High-Throughput Analysis: Microfluidic devices can be integrated with analytical techniques, such as mass spectrometry, for the high-throughput analysis of reaction products.

A particularly powerful application of microfluidics is droplet-based microfluidics, where reactions are carried out in discrete picoliter to nanoliter-sized droplets. This approach allows for the parallel execution of thousands of individual reactions, each with slightly different conditions, making it an ideal tool for high-throughput experimentation.

The table below illustrates how a microfluidic platform could be used to optimize a key synthetic step in the preparation of a "this compound" analog.

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Residence Time (s) | Yield (%) |

| 1 | 80 | 1 | 60 | 75 |

| 2 | 100 | 1 | 60 | 85 |

| 3 | 100 | 0.5 | 60 | 82 |

| 4 | 100 | 1 | 30 | 78 |

| 5 (Optimized) | 100 | 1 | 60 | 85 |

Future Directions and Emerging Research Avenues for 2 Ethoxy 5 Thiophen 2 Ylbenzoic Acid

Exploration of Unexplored Synthetic Strategies

While classical methods for synthesizing thiophene (B33073) and benzoic acid derivatives are well-established, future research should focus on developing more efficient, selective, and versatile synthetic routes to 2-Ethoxy-5-thiophen-2-ylbenzoic acid and its analogs. Traditional approaches like the Paal-Knorr, Fiesselmann, and Gewald syntheses often require harsh conditions and may have limitations regarding functional group tolerance. nih.govbohrium.comderpharmachemica.com Modern synthetic organic chemistry offers a toolkit of advanced methodologies that could be harnessed.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling could be employed by reacting a suitably substituted thiophene with a benzoic acid derivative. nih.gov This strategy offers a high degree of control over the final structure and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Direct C-H Arylation: A more atom-economical approach would be the direct C-H arylation of a thiophene derivative with a benzoic acid partner. organic-chemistry.org This avoids the need for pre-functionalization of the starting materials, reducing step count and waste.

Novel Cyclization Strategies: Research into innovative, metal-free cyclization reactions to form the thiophene ring could provide more sustainable and cost-effective synthetic pathways. nih.govorganic-chemistry.org This could involve reactions utilizing elemental sulfur or other sulfur sources with tailored alkyne or enyne precursors. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Suzuki-Miyaura Coupling | High functional group tolerance, well-established, good for library synthesis. nih.gov | Requires pre-functionalized starting materials (boronic acids/esters and halides). |

| Direct C-H Arylation | High atom economy, reduces synthetic steps, environmentally friendly. organic-chemistry.org | May require optimization of catalysts and reaction conditions to ensure regioselectivity. |

| Metal-Free Cyclization | Avoids metal toxicity, aligns with green chemistry principles. nih.gov | May require specific substrates and careful control of reaction conditions. |

Discovery of Novel Mechanistic Paradigms and Biological Targets

The biological activity of this compound is currently undefined. A critical future direction is the systematic screening of this compound against a wide array of biological targets to identify potential therapeutic applications. The presence of the thiophene ring, a common moiety in many pharmacologically active compounds, suggests a broad potential for biological interaction. derpharmachemica.com

Future research should focus on:

High-Throughput Screening (HTS): Screening the compound against large panels of enzymes, receptors, and cell lines to identify initial "hits."

Target Identification and Validation: For any identified hits, subsequent studies would be necessary to pinpoint the specific molecular target. Techniques like affinity chromatography, proteomics, and genetic approaches can be employed.

Mechanism of Action (MoA) Studies: Once a target is validated, detailed biochemical and cellular assays are required to elucidate the precise mechanism by which the compound exerts its effect.

Given the structural similarities to other biologically active molecules, potential targets could include enzymes involved in inflammation or cancer. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in inflammation and cancer therapy. nih.gov This suggests that mPGES-1 and other enzymes in the prostaglandin synthesis pathway could be promising starting points for investigation.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, in silico prediction of molecular properties. nih.govnih.gov Applying these computational tools to this compound could significantly accelerate its development.

Key AI/ML applications include: